3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid
Description
3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid (CAS: 853799-71-0) is a carboxylic acid derivative featuring a thieno[3,4-b][1,4]dioxane (EDOT) core. Its molecular formula is C₁₀H₁₂O₅S, with a molar mass of 244.26 g/mol . The compound comprises a propanoic acid chain linked via an ether bond to the EDOT moiety, a structure that enables conjugation and functionalization. It serves as a monomer for synthesizing conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, which are pivotal in bioelectronics and organic electronics due to their tunable conductivity and stability .
Properties
IUPAC Name |
3-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c11-10(12)1-2-13-3-7-4-14-8-5-16-6-9(8)15-7/h5-7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOCXHRRKZQUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)COCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669275 | |
| Record name | 3-[(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853799-71-0 | |
| Record name | 3-[(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid typically involves the reaction of thieno[3,4-b][1,4]dioxin with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of thieno[3,4-b][1,4]dioxin-2-ylmethanol with a propanoic acid derivative under suitable conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The thieno[3,4-b][1,4]dioxin moiety can participate in electron transfer reactions, making it useful in electrochemical applications . The compound’s ability to form stable radicals and its hydrophilic nature enhance its electro-polymerization properties, leading to the formation of electro-active polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain-Length Variants: C7-EDOT-COOH and C14-EDOT-COOH
These compounds differ in the length of the alkyl spacer between the EDOT core and the carboxylic acid group:
- C7-EDOT-COOH: 7-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)-7-oxoheptanoic acid.
- C14-EDOT-COOH: 14-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)-14-oxotetradecanoic acid.
Key Differences:
Sulfonated Analog: Sodium 4-((EDOT)methoxy)butane-1-sulfonate (S-EDOT)
S-EDOT (CAS: 204444-01-9) replaces the carboxylic acid with a sulfonate group, yielding C₁₁H₁₅NaO₆S₂ (MW: 330.35 g/mol).
Comparison:
| Property | 3-((EDOT)methoxy)propanoic Acid | S-EDOT |
|---|---|---|
| Functional Group | Carboxylic acid (-COOH) | Sulfonate (-SO₃⁻Na⁺) |
| Solubility | Moderate in polar solvents | High water solubility |
| Conductivity | Polymer-dependent | >1000 S cm⁻¹ (polymer) |
| Applications | Bioelectronics, intermediates | Organic electronics |
The sulfonate group in S-EDOT drastically enhances aqueous solubility and conductivity in polymers, making it superior for applications requiring high charge transport .
Polymeric Derivative: PEDTMSHA
Poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) (PEDTMSHA) is a self-assembling conductive polymer derived from thiol-functionalized EDOT monomers.
Key Contrasts:
Precursor: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol (HMEDOT)
HMEDOT (CAS: N/A) is a primary alcohol used to synthesize EDOT derivatives. Unlike the target compound, HMEDOT lacks the carboxylic acid group, limiting its direct application but making it a versatile intermediate for functionalization (e.g., esterification to form 3-((EDOT)methoxy)propanoic acid) .
Biological Activity
The compound 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid is a derivative of thieno[3,4-b][1,4]dioxin, a class of compounds known for diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 241.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 2.296 |
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,4-b][1,4]dioxin exhibit significant antimicrobial properties. In a study focusing on various derivatives, it was found that certain compounds demonstrated potent activity against multidrug-resistant strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of several derivatives against common pathogens. The results are summarized in the following table:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 8 |
| Vancomycin-resistant E. faecalis | 2 | |
| E. coli | 16 | |
| Candida auris | 32 |
These findings underscore the potential of this compound as a candidate for developing new antimicrobial agents targeting resistant strains.
The biological activity of thieno[3,4-b][1,4]dioxin derivatives is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways. The specific mechanisms include:
- Inhibition of DNA Gyrase : Some studies suggest that these compounds may inhibit bacterial DNA gyrase, leading to impaired DNA replication.
- Disruption of Cell Membrane Integrity : The compounds can affect the permeability of bacterial membranes, causing leakage of cellular contents.
Cytotoxicity Studies
While exploring the therapeutic potential, it is crucial to assess the cytotoxicity of these compounds. In vitro studies have shown varying degrees of cytotoxic effects on human cell lines. For instance:
- Cell Line : HeLa (cervical cancer cells)
- IC50 : Approximately 50 µg/mL for some derivatives.
Pharmacokinetics
Understanding the pharmacokinetics is essential for evaluating the viability of these compounds in clinical settings. Preliminary studies indicate that:
- Absorption : Good oral bioavailability.
- Metabolism : Primarily hepatic.
- Excretion : Renal elimination predominates.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via esterification of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol with tert-butyl acrylate, followed by hydrolysis. Key steps include:
- Reacting the methanol precursor (CAS 146796-02-3) with tert-butyl acrylate under Mitsunobu conditions or acid catalysis to form the tert-butyl ester intermediate.
- Hydrolyzing the ester using trifluoroacetic acid (TFA) or HCl to yield the final carboxylic acid. Optimize yields (reported up to 85%) by controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of methanol to acrylate) .
Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR in CDCl or DMSO-d to confirm the thieno-dioxin core (δ 4.2–4.5 ppm for methylene groups) and propanoic acid chain (δ 2.5–3.0 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify C=O stretching (~1700 cm) and C-O-C vibrations (~1098 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 258.3 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritation .
- Ventilation : Perform reactions in a fume hood to mitigate respiratory risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be incorporated into conductive polymers for bioelectronic applications?
- Methodological Answer :
- Electropolymerization : Use cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF as the electrolyte. The propanoic acid group enhances solubility in aqueous media, enabling biocompatible thin films for neural interfaces .
- Copolymer Design : Combine with 3,4-ethylenedioxythiophene (EDOT) to form PEDOT derivatives. Adjust monomer ratios (e.g., 1:1 to 1:3) to tune conductivity (10 to 10 S/cm) and stability .
Q. What strategies are effective for copolymerizing this monomer with other EDOT derivatives to tune electrochemical properties?
- Methodological Answer :
- Suzuki Coupling : Integrate benzimidazole units (e.g., M1–M3 in ) for redox-active copolymers. Use Pd(PPh) as a catalyst and THF/HO as solvent at 80°C .
- Post-Functionalization : Graft alkyl or sulfonate chains (e.g., sodium sulfonate in S-EDOT) to improve hydrophilicity and ion transport in solid-state devices .
Q. How does structural modification of the propanoic acid substituent influence the compound's electronic properties and polymer film stability?
- Methodological Answer :
- Substituent Effects : Replace the propanoic acid with:
- Sulfonate groups : Enhances water solubility and reduces oxidation potential (e.g., S-EDOT, used in aqueous electrochromic devices) .
- Long alkyl chains : Increases film flexibility but reduces conductivity. Characterize via X-ray diffraction (XRD) to assess crystallinity changes .
- Accelerated Aging Tests : Expose polymer films to UV light or high humidity (85% RH) for 100+ hours. Monitor conductivity decay (<10% loss indicates robust stability) .
Data Contradiction Analysis
Q. How can discrepancies in reported electrochemical properties of polymers derived from this compound be resolved?
- Methodological Answer :
- Variable Source : Differences in doping levels (e.g., PF vs. ClO) or solvent purity (acetonitrile vs. propylene carbonate) can alter conductivity. Standardize electrolyte composition and degassing protocols .
- Characterization Consistency : Use identical equipment (e.g., CH Instruments potentiostat) and scan rates (50 mV/s) for CV comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
